molecular formula C9H8ClN3O2 B13222201 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride

Cat. No.: B13222201
M. Wt: 225.63 g/mol
InChI Key: DRZHIYUPXCSHCV-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and functionalization .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

Uniqueness

What sets 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

3-pyrazol-1-ylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-7(3-1-4-10-8)12-6-2-5-11-12;/h1-6H,(H,13,14);1H

InChI Key

DRZHIYUPXCSHCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)N2C=CC=N2.Cl

Origin of Product

United States

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